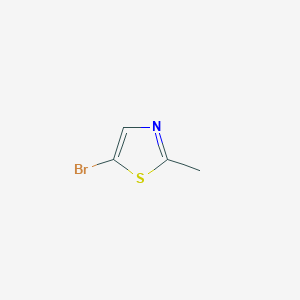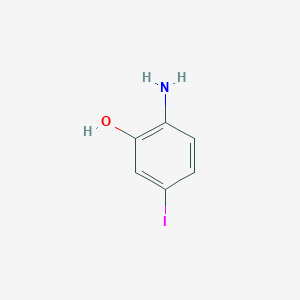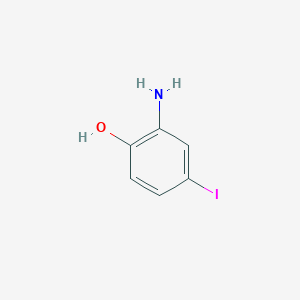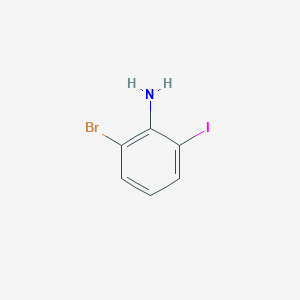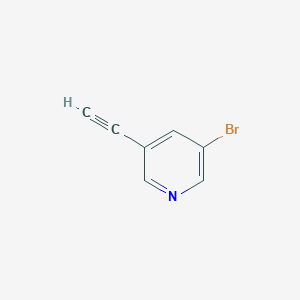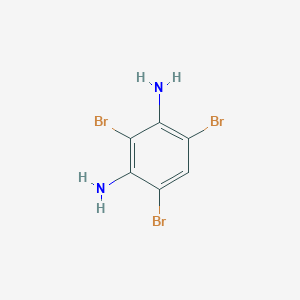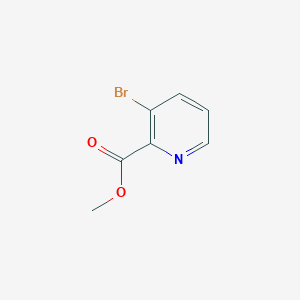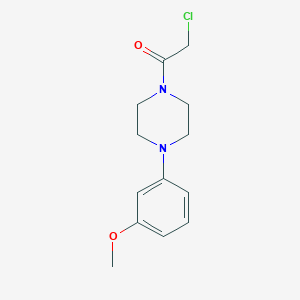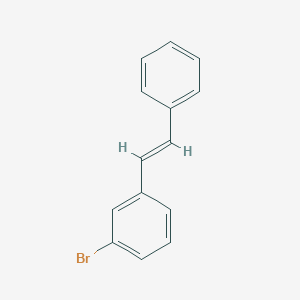
(E)-3-Bromostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Bromostilbene is a chemical compound that belongs to the stilbene family. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. The compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (E)-3-Bromostilbene is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. The anti-cancer activity of (E)-3-Bromostilbene is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemische Und Physiologische Effekte
(E)-3-Bromostilbene has been shown to have a wide range of biochemical and physiological effects. It can modulate the expression of various genes and proteins that are involved in cellular processes such as inflammation, apoptosis, and oxidative stress. The compound has also been shown to improve mitochondrial function and reduce oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-Bromostilbene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also relatively inexpensive and has a long shelf life. However, (E)-3-Bromostilbene has some limitations for lab experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, the compound has limited solubility in some organic solvents, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-Bromostilbene. One area of research is the development of novel derivatives of the compound with improved properties and potential applications. Another area of research is the investigation of the compound's mechanism of action and its effects on various cellular processes. Additionally, (E)-3-Bromostilbene can be studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Conclusion:
(E)-3-Bromostilbene is a versatile compound that has potential applications in various fields of scientific research. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. The compound has also been shown to have potential as a fluorescent probe for imaging biological systems. While (E)-3-Bromostilbene has some limitations for lab experiments, it remains a valuable tool for studying cellular processes and developing novel therapeutics. Further research is needed to fully understand the compound's mechanism of action and its potential applications.
Synthesemethoden
(E)-3-Bromostilbene can be synthesized by the bromination of stilbene using a mixture of hydrobromic acid and hydrogen peroxide. The reaction takes place at room temperature and yields (E)-3-Bromostilbene as the major product. The purity of the compound can be improved by recrystallization from organic solvents.
Wissenschaftliche Forschungsanwendungen
(E)-3-Bromostilbene has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. The compound has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, (E)-3-Bromostilbene has been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
14064-45-0 |
|---|---|
Produktname |
(E)-3-Bromostilbene |
Molekularformel |
C14H11Br |
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-bromo-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Br/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |
InChI-Schlüssel |
MPYGIRDWORCFRS-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)Br |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Br |
Synonyme |
(E)-3-Bromostilbene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



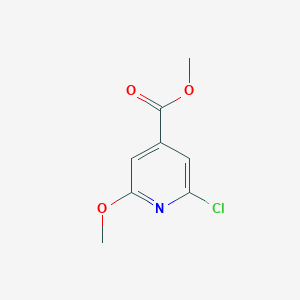
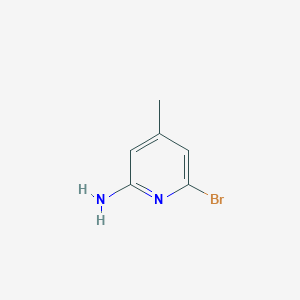
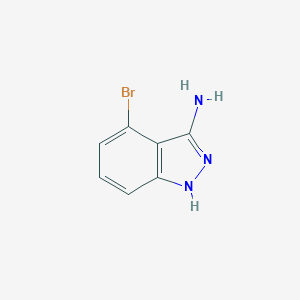
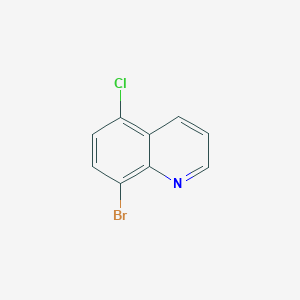
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
